molecular formula C14H9ClO2 B3193954 3-Benzoylbenzoyl chloride CAS No. 77301-47-4

3-Benzoylbenzoyl chloride

Cat. No.: B3193954
CAS No.: 77301-47-4
M. Wt: 244.67 g/mol
InChI Key: RBBMPXMOUHLZIO-UHFFFAOYSA-N
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Description

3-Benzoylbenzoyl chloride (C₁₄H₉ClO₂) is an aromatic acyl chloride characterized by two benzoyl groups attached to a central benzene ring. It is synthesized via the reaction of 3-benzoylbenzoic acid with thionyl chloride (SOCl₂), yielding a highly reactive intermediate used in organic synthesis . Its structure enables applications in photopolymerization and as a precursor for propenone derivatives, such as 3-(3-benzoylphenyl)-3-hydroxy-1-(2-hydroxyphenyl)propenone . The compound’s dual benzoyl groups enhance electron-withdrawing effects and conjugation, influencing its reactivity and stability in chemical reactions.

Properties

IUPAC Name

3-benzoylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-8-4-7-11(9-12)13(16)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBMPXMOUHLZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510138
Record name 3-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77301-47-4
Record name 3-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COCl+C6H6AlCl3C6H5COC6H5+HClC_6H_5COCl + C_6H_6 \xrightarrow{AlCl_3} C_6H_5COC_6H_5 + HCl C6​H5​COCl+C6​H6​AlCl3​​C6​H5​COC6​H5​+HCl

In this reaction, benzoyl chloride is first converted to benzoylbenzene, which can then be further chlorinated to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzoylbenzene using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylbenzoyl chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3-Benzoylbenzoic acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

    Friedel-Crafts Acylation: Can further react with aromatic compounds to form more complex acylated products.

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Esterification: Alcohols, typically in the presence of a catalyst such as sulfuric acid.

    Friedel-Crafts Acylation: Aromatic compounds, in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Hydrolysis: 3-Benzoylbenzoic acid.

    Esterification: Various esters depending on the alcohol used.

    Friedel-Crafts Acylation: More complex acylated aromatic compounds.

Scientific Research Applications

Organic Synthesis

3-Benzoylbenzoyl chloride is primarily utilized as an acylating agent in organic synthesis. Its ability to introduce acyl groups into various substrates makes it valuable in the production of complex organic molecules.

  • Acylation Reactions : It can be used to synthesize ketones and esters through acylation reactions with alcohols and amines. The resulting products are crucial intermediates in the pharmaceutical and agrochemical industries.
  • Case Study : A study demonstrated the use of this compound in synthesizing novel pharmaceutical compounds, showcasing its efficiency in generating diverse chemical structures with potential therapeutic applications .

Polymer Chemistry

In polymer chemistry, this compound serves as a key reagent for modifying polymer surfaces and enhancing their properties.

  • Surface Modification : The compound can be used to modify the surface of polymers, improving adhesion between different materials. This is particularly important in composite materials where interfacial bonding is critical for mechanical performance.
  • Case Study : Research indicated that treating natural fibers with benzoyl chloride significantly improved their compatibility with polymer matrices, resulting in enhanced mechanical properties of composites. The treatment reduced water absorption and increased tensile strength, making these composites suitable for construction and automotive applications .

Synthesis of Dyes and Pigments

This compound is also involved in the synthesis of various dyes and pigments. Its reactive acyl chloride group allows it to participate in coupling reactions that form chromophores.

  • Dye Production : The compound can be employed to produce azo dyes, which are widely used in textiles and coatings due to their vibrant colors and stability.
  • Case Study : A study highlighted the effectiveness of this compound in synthesizing a series of azo dyes with improved lightfastness and wash fastness properties, demonstrating its potential for industrial dye applications .

Pharmaceutical Applications

The compound's role as an intermediate in pharmaceutical synthesis cannot be overstated. It is involved in producing various active pharmaceutical ingredients (APIs).

  • Drug Development : The ability to introduce specific functional groups enables the design of drugs with targeted biological activities.
  • Case Study : A notable application was reported where this compound was utilized to synthesize a new class of anti-inflammatory agents, showcasing its significance in drug discovery .

Material Science

In material science, this compound is explored for its potential in developing advanced materials with tailored properties.

  • Composite Materials : The compound's ability to enhance fiber-matrix adhesion leads to the development of high-performance composites suitable for demanding applications.
  • Case Study : Research on date palm fibers treated with benzoyl chloride revealed significant improvements in mechanical properties and durability, paving the way for sustainable material solutions .

Mechanism of Action

The mechanism of action of 3-Benzoylbenzoyl chloride involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) and sulfonyl groups increase reactivity by polarizing the acyl chloride bond, facilitating nucleophilic acyl substitution. For example, 3-Bromobenzoyl chloride’s bromine acts as a better leaving group than chlorine in substitution reactions .
  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in 3-Methoxy-4-methylbenzoyl chloride) reduce reactivity compared to EWGs, making these compounds less reactive toward nucleophiles .
  • Steric Effects : Bulky substituents, such as the dual benzoyl groups in 3-Benzoylbenzoyl chloride, introduce steric hindrance, limiting access to the reactive site but enhancing stability in photopolymerization applications .

Physicochemical Properties

Property This compound 3-Chlorobenzoyl Chloride 3-Bromobenzoyl Chloride
Boiling Point (°C) Not reported ~152 (decomposes) ~425 (estimated)
Melting Point (°C) Not reported 10–12 33–35
Solubility Reacts with polar solvents Soluble in ether, DCM Soluble in THF, DCM

Note: this compound’s larger size and conjugated system likely reduce volatility compared to simpler analogs.

Biological Activity

3-Benzoylbenzoyl chloride, a compound belonging to the class of benzoyl chlorides, is notable for its potential biological activities. This article explores its biological activity, including its effects on cellular mechanisms, mutagenicity, and potential carcinogenicity, supported by relevant data and case studies.

This compound has the chemical formula C14H9ClO2C_{14}H_{9}ClO_{2} and is characterized by a benzoyl group attached to another benzoyl moiety through a carbonyl linkage. Its structure can be represented as follows:

Structure C6H5C O C6H4C O Cl\text{Structure }\text{C}_{6}\text{H}_{5}\text{C O C}_{6}\text{H}_{4}\text{C O Cl}

1. Mutagenicity and Genotoxicity

Research has indicated that benzoyl chloride derivatives exhibit varying degrees of mutagenic and genotoxic effects. For instance, studies have shown that while certain benzyl chlorides induce DNA damage in bacterial systems, this compound has not been reported to exhibit significant mutagenic activity in standard tests. This suggests a lower risk of inducing genetic mutations compared to other related compounds .

2. Carcinogenic Potential

The carcinogenic potential of benzoyl chlorides has been a subject of extensive research. A study indicated that exposure to benzyl chloride resulted in weak carcinogenic effects in mice, with increased incidences of lung adenomas and skin carcinomas observed under specific conditions . However, the specific data regarding this compound remains limited, necessitating further investigation into its long-term effects on tumorigenesis.

3. Cellular Effects

Studies on related compounds suggest that benzoyl chlorides can affect cellular mechanisms such as apoptosis and cell cycle regulation. For example, benzyl chloride has been shown to influence cell proliferation and apoptosis in various cell lines . It is hypothesized that this compound may exhibit similar effects due to its structural similarities.

Case Study 1: In Vitro Studies on Cell Lines

In vitro studies involving human embryonic kidney (HEK293) cells have demonstrated that exposure to various benzyl derivatives can lead to alterations in cell viability and proliferation rates. Although specific studies on this compound are scarce, extrapolation from related compounds suggests potential cytotoxic effects at higher concentrations.

Case Study 2: Genotoxicity Testing

A comparative analysis of genotoxicity across different benzyl chlorides revealed that while some induced significant DNA damage, this compound did not show similar levels of activity in preliminary assays. This indicates a need for comprehensive testing to fully understand its genotoxic profile.

Data Summary Table

Property Observation
Chemical FormulaC14H9ClO2C_{14}H_{9}ClO_{2}
MutagenicityLimited evidence; low mutagenic potential
CarcinogenicityWeakly carcinogenic potential suggested
Cellular EffectsPotential cytotoxic effects; needs further study

Q & A

Q. What are the recommended safety protocols for handling 3-Benzoylbenzoyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Respiratory Protection: Use a NIOSH-approved respirator with acid gas/organic vapor cartridges when handling powders or aerosols .
    • Hand Protection: Impervious gloves (e.g., nitrile, neoprene) tested for chemical resistance. Pre-check gloves for integrity before use .
    • Eye Protection: Tightly sealed goggles combined with full-face shields to prevent splashes .
    • Body Protection: Lab coats or protective clothing made of non-absorbent materials (e.g., Tyvek®) .
  • Emergency Measures:
    • In case of skin contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
    • For eye exposure: Flush with water for at least 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and bases. Use corrosion-resistant containers .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: While direct evidence for this compound synthesis is limited, analogous methods for benzoyl chloride derivatives can be adapted:

  • From 3-Benzoylbenzoic Acid:
    • Thionyl Chloride (SOCl₂): Reflux 3-benzoylbenzoic acid with excess SOCl₂ under anhydrous conditions. Remove excess SOCl₂ via distillation .
      C₆H₅COC₆H₄COOH + SOCl₂ → C₆H₅COC₆H₄COCl + SO₂ + HCl\text{C₆H₅COC₆H₄COOH + SOCl₂ → C₆H₅COC₆H₄COCl + SO₂ + HCl}

    • Phosphorus Pentachloride (PCl₅): React equimolar amounts of 3-benzoylbenzoic acid and PCl₅ in an inert solvent (e.g., dichloromethane). Filter precipitated phosphorous oxychloride (POCl₃) .

  • Friedel-Crafts Acylation: For substituted derivatives, use AlCl₃ as a catalyst with benzoyl chloride analogs and aromatic substrates .
  • Purification: Distill under reduced pressure or recrystallize from anhydrous solvents (e.g., hexane).

Q. Table 1: Inferred Physicochemical Properties (Based on Benzoyl Chloride Analogs)

PropertyValue (Benzoyl Chloride) Expected Range for this compound*
Molecular Weight140.57 g/mol\sim245.1 g/mol
Boiling Point197.2°C250–300°C (estimated)
Density1.21 g/cm³1.3–1.4 g/cm³ (predicted)
SolubilitySoluble in organic solventsSimilar solubility in ethers, chlorinated solvents
*Experimental validation required for precise values.

Advanced Research Questions

Q. How does the 3-benzoyl substituent influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Steric Effects: The bulky 3-benzoyl group may hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to unsubstituted benzoyl chlorides. Steric hindrance can be quantified using computational models (e.g., DFT calculations).
  • Electronic Effects: The electron-withdrawing benzoyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. Compare kinetics with meta- and para-substituted analogs to isolate electronic contributions.
  • Experimental Validation: Conduct competition experiments between this compound and benzoyl chloride using a standardized nucleophile (e.g., aniline). Monitor reaction progress via HPLC or NMR .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and confirm substitution pattern.
    • ¹³C NMR: Detect carbonyl carbons (δ \sim170 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy: Confirm C=O stretch (\sim1770 cm⁻¹) and C-Cl stretch (\sim850 cm⁻¹) .
  • Mass Spectrometry (MS): Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 245 for [M]⁺) and fragmentation patterns .
  • Purity Assessment: Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection.

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

  • Variable Screening: Systematically test reaction parameters:
    • Solvent Polarity: Compare yields in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents.
    • Catalysts: Evaluate Lewis acids (e.g., FeCl₃) or bases (e.g., pyridine) for side-reaction suppression .
    • Temperature: Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and decomposition.
  • Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., hydrolysis to 3-benzoylbenzoic acid) .
  • Reproducibility: Document exact stoichiometry, moisture control, and purification steps. Cross-validate with independent labs.

Q. What are the challenges in stabilizing this compound under varying storage conditions?

Methodological Answer:

  • Hydrolysis Sensitivity: The compound is prone to hydrolysis in humid environments. Stabilize by storing under inert gas (e.g., argon) with molecular sieves .
  • Thermal Decomposition: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Store at ≤4°C for long-term stability .
  • Light Sensitivity: Use amber glassware to prevent photolytic degradation. Monitor purity via periodic NMR or titration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.